(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Overview
Description
“(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid” is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.23 .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-aminothiophenol with urea under microwave irradiation (MWI). The resulting 1,3-benzothiazol-2(3H)-one is then converted to 6-(2-bromoacetyl)-2-oxo-1,3-benzothiazole by a bromoacetic acid exchange reaction, also under MWI .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound. This ring is fused with a 2-oxo group and an acetic acid moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H7NO3S), molecular weight (209.23), and its structure which includes a benzothiazole ring .Scientific Research Applications
Crystal Structure Analysis : A study explored the crystal structure of a complex formed by the reaction of 2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid and other compounds, revealing insights into its molecular coordination and structure (Ashurov et al., 2016).
Synthesis and Characterization : Another study detailed the synthesis and characterization of a compound with a structure similar to (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. This research included elemental analyses and spectroscopic methods to understand the compound's properties (Aydin et al., 2010).
Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial activity. This research highlighted the potential of these compounds in combating various bacterial and fungal strains (Kalekar et al., 2011).
Fluorescence Properties : A study synthesized a compound structurally related to this compound and investigated its fluorescence properties. This compound demonstrated selective fluorescence quenching effects in the presence of Co2+, suggesting potential applications as a chemical sensor (Li Rui-j, 2013).
Antinociceptive Activity : A microwave-assisted synthesis method for derivatives of 1,3-benzothiazol-2(3H)-one, a compound related to this compound, was developed. These derivatives were evaluated for their antinociceptive (pain relief) activity, with some showing significant effects in various tests (Önkol et al., 2012).
Aldose Reductase Inhibition : A study identified (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors, a class of compounds that can have clinical significance in treating complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
Heparanase Inhibition : Research into benzoxazol-5-yl acetic acid derivatives, related to the compound , identified several compounds as heparanase inhibitors with potential anti-angiogenic properties (Courtney et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCCTHWTPGZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351605 | |
Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-03-9 | |
Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid based on the research paper?
A1: While the research paper [] focuses on a derivative of this compound, it provides valuable insights into the parent compound's structure. The paper describes the successful synthesis and characterization of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid. This derivative features a this compound moiety as a core structure.
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